molecular formula C20H27NO8 B8596698 N-Propyl-3-(3',4'diacetoxyphenyl)piperidine oxalate CAS No. 62033-54-9

N-Propyl-3-(3',4'diacetoxyphenyl)piperidine oxalate

Cat. No. B8596698
CAS RN: 62033-54-9
M. Wt: 409.4 g/mol
InChI Key: RNPASIAHUQYGNP-UHFFFAOYSA-N
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Patent
US04072685

Procedure details

A solution of 1.4 g of oxalic acid in 20 ml of isopropanol was added to a solution of 3.5 g of the product of Step A in 20 ml of isopropanol and the mixture was held at 0° C for a few hours and was then vacuum filtered. The crystals were washed with isopropanol and were crystallized from isopropanol to obtain 4.2 g of N-propyl-3-(3',4'-diacetoxyphenyl)-piperidine oxalate melting at 150° C.
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
product
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])[C:2]([OH:4])=[O:3].[CH2:7]([N:10]1[CH2:15][CH2:14][CH2:13][CH:12]([C:16]2[CH:21]=[CH:20][C:19]([O:22][C:23](=[O:25])[CH3:24])=[C:18]([O:26][C:27](=[O:29])[CH3:28])[CH:17]=2)[CH2:11]1)[CH2:8][CH3:9]>C(O)(C)C>[C:1]([OH:6])(=[O:5])[C:2]([OH:4])=[O:3].[CH2:7]([N:10]1[CH2:15][CH2:14][CH2:13][CH:12]([C:16]2[CH:21]=[CH:20][C:19]([O:22][C:23](=[O:25])[CH3:24])=[C:18]([O:26][C:27](=[O:29])[CH3:28])[CH:17]=2)[CH2:11]1)[CH2:8][CH3:9] |f:3.4|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
C(C(=O)O)(=O)O
Name
product
Quantity
3.5 g
Type
reactant
Smiles
C(CC)N1CC(CCC1)C1=CC(=C(C=C1)OC(C)=O)OC(C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(C)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture was held at 0° C for a few hours
FILTRATION
Type
FILTRATION
Details
vacuum filtered
WASH
Type
WASH
Details
The crystals were washed with isopropanol
CUSTOM
Type
CUSTOM
Details
were crystallized from isopropanol

Outcomes

Product
Name
Type
product
Smiles
C(C(=O)O)(=O)O.C(CC)N1CC(CCC1)C1=CC(=C(C=C1)OC(C)=O)OC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: CALCULATEDPERCENTYIELD 93.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.